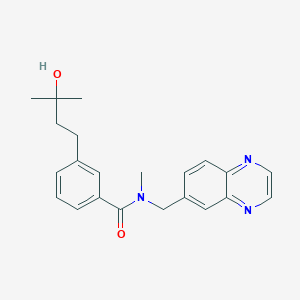

![molecular formula C16H16ClN3O2S B5513545 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azomethine derivatives related to the mentioned compound involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol. This process is optimized for the production of substances with high purity (>95%), as confirmed by HPLC analysis (С. Чиряпкин et al., 2021). The synthesis pathway and the optimization of conditions are crucial for obtaining compounds with specific pharmacological properties.

Molecular Structure Analysis

Molecular structure analysis reveals the significance of the thiophene core in the compound, which is crucial for its biological activity. The crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, showcases intra- and intermolecular hydrogen bonds stabilizing the structure (Vasu et al., 2004).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including condensation with benzylidenemalononitriles and acetylenic esters, leading to the formation of novel derivatives. These reactions are influenced by the substituents present in the compound, affecting its reactivity and the formation of products with different biological activities (A. S. Youssef, 2009).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, are influenced by the compound's molecular structure. For example, polymides derived from related compounds exhibit high thermal stability and solubility in organic solvents, indicating the potential for diverse applications in materials science (Y. Imai et al., 1984).

Chemical Properties Analysis

The chemical properties of the compound, such as its reactivity towards different reagents and the ability to form stable derivatives, highlight its potential in synthesizing biologically active molecules. Novel thiophene derivatives synthesized from related compounds have shown antibacterial and antifungal activities, underscoring the importance of the thiophene moiety in medicinal chemistry applications (M. Arora et al., 2013).

Scientific Research Applications

Novel Tandem Transformations

Research on the novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, including compounds structurally similar to 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, has contributed to the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[2,3-d][1,3]oxazin-4-ones. These compounds have been synthesized and used in anionic domino reactions to yield various heterocyclic structures, indicating a broad potential for synthetic and medicinal chemistry applications (Pokhodylo et al., 2010).

Heterocyclic Synthesis

The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide through reactions with various reagents has demonstrated the potential for creating new antibiotic and antibacterial drugs. This showcases the compound's utility in developing novel pharmaceuticals with significant biological activity (Ahmed, 2007).

Biological Activity of Azomethine Derivatives

Azomethine derivatives of a similar compound have been studied for their cytostatic, antitubercular, and anti-inflammatory activities. These findings underscore the compound's relevance in pharmaceutical research, particularly in the development of new therapeutics for various diseases (Chiriapkin et al., 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including those structurally related to the compound , has been explored for its efficiency in producing heterocyclic compounds. This method underscores the compound's versatility in rapid and efficient chemical synthesis (Abdalha et al., 2011).

Anticonvulsant Enaminones

The study of anticonvulsant enaminones related to the compound highlights its potential application in the development of new therapeutics for epilepsy. The research into the crystal structures and hydrogen bonding of these compounds provides insights into their pharmacological properties and the design of new drugs (Kubicki et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-9-5-7-10(8-6-9)19-16(22)20-15-13(14(18)21)11-3-1-2-4-12(11)23-15/h5-8H,1-4H2,(H2,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABIPFFYVRHDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)